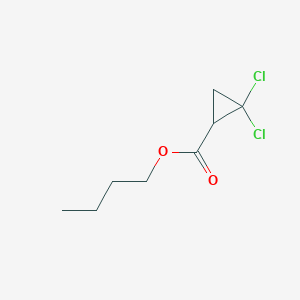
(E)-undec-8-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-undec-8-ene-2,5-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-undec-8-ene-2,5-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 1-octene-3-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-undec-8-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of undec-8-ene-2,5-dioic acid.
Reduction: Formation of undec-8-ene-2,5-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-undec-8-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-undec-8-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
(E)-dec-8-ene-2,5-dione: Similar structure but with one less carbon atom.
(E)-dodec-8-ene-2,5-dione: Similar structure but with one additional carbon atom.
(E)-undec-7-ene-2,5-dione: Similar structure but with the double bond in a different position.
Uniqueness: (E)-undec-8-ene-2,5-dione is unique due to its specific positioning of the double bond and ketone groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-undec-8-ene-2,5-dione |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-11(13)9-8-10(2)12/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI Key |
CMOKFBMAFUYELN-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCC(=O)CCC(=O)C |
Canonical SMILES |
CCC=CCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



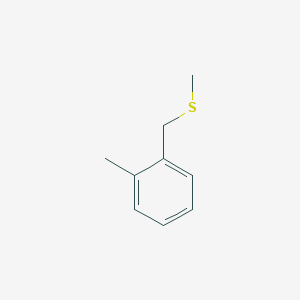
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
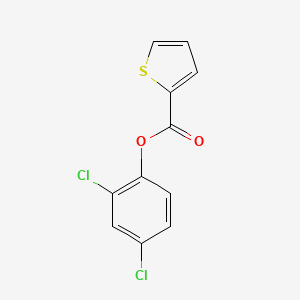
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
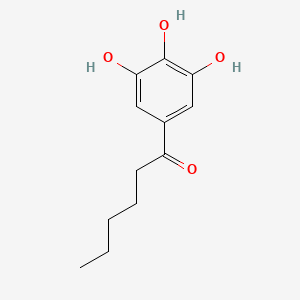

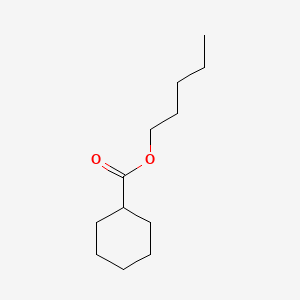


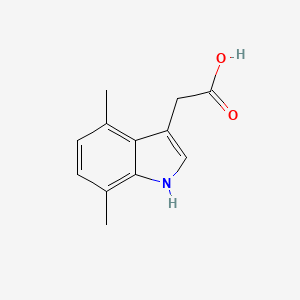
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
